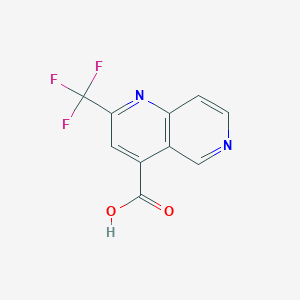![molecular formula C7H7N3O B13110340 Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
Imidazo[1,5-a]pyrazin-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrazin-3-ylmethanol is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core with a methanol group attached at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrazin-3-ylmethanol typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed one-pot three-component condensation reaction. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of readily available starting materials and mild reaction conditions further supports the potential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,5-a]pyrazin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
Imidazo[1,5-a]pyrazin-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrazin-3-ylmethanol and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, certain derivatives can fit into the hinge regions of kinases like DDR1 and DDR2, forming hydrogen bonds with specific amino acids . This interaction can inhibit the activity of these kinases, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrazine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: Imidazo[1,5-a]pyrazin-3-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
imidazo[1,5-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h1-4,11H,5H2 |
Clé InChI |
HZSSVQCXMWIBAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2CO)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






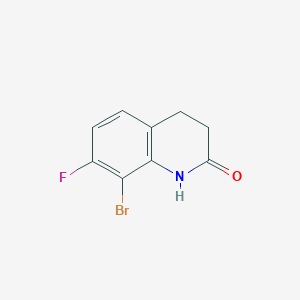

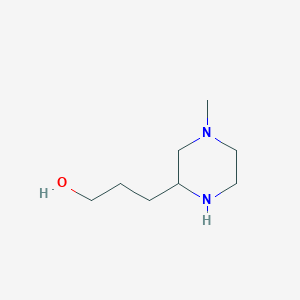
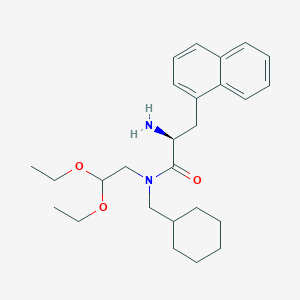
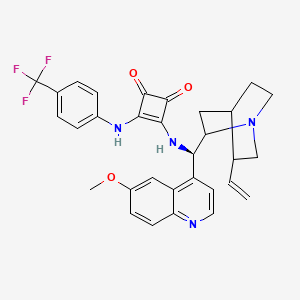
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
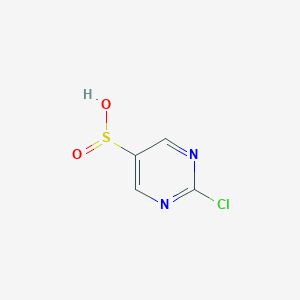
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
